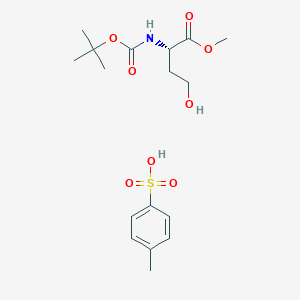

(S)-N-Boc-L-homoserine Methyl Ester Tosylate

Vue d'ensemble

Description

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is a chemical compound that plays a significant role in organic synthesis. It is a derivative of homoserine, an amino acid, and is often used as an intermediate in the synthesis of various complex molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methyl ester group, and a tosylate group, which makes it a versatile reagent in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-L-homoserine Methyl Ester Tosylate typically involves multiple steps:

Protection of the Amino Group: The amino group of L-homoserine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms N-Boc-L-homoserine.

Esterification: The carboxyl group of N-Boc-L-homoserine is then esterified using methanol and a catalyst such as sulfuric acid to form N-Boc-L-homoserine methyl ester.

Tosylation: Finally, the hydroxyl group of N-Boc-L-homoserine methyl ester is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base like pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-Boc-L-homoserine Methyl Ester Tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid in dichloromethane

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of the original compound.

Hydrolysis: N-Boc-L-homoserine.

Deprotection: L-homoserine methyl ester

Applications De Recherche Scientifique

Organic Synthesis

(S)-N-Boc-L-homoserine Methyl Ester Tosylate serves as a key intermediate in the synthesis of various bioactive compounds, including:

- Peptide Synthesis: It is used in the preparation of peptide-based drugs, facilitating the incorporation of non-canonical amino acids into peptide sequences .

- Functionalizable Surrogates: The compound is utilized to synthesize methionine surrogates, such as azidohomoalanine, which are valuable in bioconjugation and labeling studies .

Biochemical Studies

This compound plays a crucial role in enzyme mechanism studies and protein-ligand interactions:

- Enzyme Mechanisms: It can act as a substrate or inhibitor for various enzymes, aiding in the understanding of catalytic processes and enzyme specificity .

- Cell Signaling Pathways: Research indicates that it may influence cellular processes by interacting with signaling pathways, thereby impacting gene expression and metabolic functions .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the use of this compound in synthesizing a novel peptide that exhibited antimicrobial properties. The compound was incorporated into the peptide backbone, enhancing its stability and activity against resistant bacterial strains.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound highlighted its potential as an inhibitor for specific proteases. The tosylate group significantly increased the reactivity of the compound, allowing for covalent modification of active site residues in target enzymes .

Mécanisme D'action

The mechanism of action of (S)-N-Boc-L-homoserine Methyl Ester Tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, facilitating the formation of new bonds. The Boc protecting group ensures that the amino group remains protected during reactions, preventing unwanted side reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-Boc-L-homoserine: Lacks the methyl ester and tosylate groups.

(S)-N-Boc-L-homoserine Methyl Ester: Lacks the tosylate group.

(S)-N-Boc-L-homoserine Tosylate: Lacks the methyl ester group

Uniqueness

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is unique due to the presence of all three functional groups (Boc, methyl ester, and tosylate), which provide it with a high degree of reactivity and versatility in organic synthesis. This combination allows for selective reactions and the formation of complex molecules with high precision .

Activité Biologique

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is a synthetic compound that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the tosylate group, enhance its reactivity and utility in various biological applications. This article explores the biological activity of this compound, its derivatives, and relevant research findings.

- Molecular Formula : C₁₇H₂₅NO₇S

- Molecular Weight : 387.45 g/mol

- Appearance : Pale yellow semisolid

The presence of the Boc group allows for selective removal under acidic conditions, facilitating peptide bond formation. The tosylate group can be displaced by nucleophiles, which is crucial for creating diverse functionalized derivatives that can be used in biological studies.

1. Role in Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides. Its derivatives have been reported to enhance the pharmacological profiles of peptides by introducing functionalities that improve stability and bioactivity. For instance, compounds derived from this precursor are utilized as methionine surrogates, which are essential for synthesizing peptides with modified properties.

2. Potential Applications in Drug Discovery

The chiral nature of L-homoserine allows this compound to be a precursor for synthesizing chiral scaffolds used in asymmetric catalysis and drug discovery. Its ability to undergo nucleophilic substitution reactions makes it a candidate for developing bioactive molecules .

Case Studies and Experimental Evidence

-

Enzyme Interaction Studies :

- Research has demonstrated that derivatives of this compound can interact with various enzymes, influencing their activity through covalent modifications. For example, studies involving cysteine-reactive warheads showed how similar compounds could irreversibly inhibit proteases by targeting specific amino acid residues .

- Synthesis of Bioactive Derivatives :

- Structure-Activity Relationships (SAR) :

Comparative Analysis of Similar Compounds

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| N-Boc-L-homoserine | Direct derivative without the tosylate group | Simpler precursor in peptide synthesis |

| N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine | Advanced peptide synthesis derivative | Incorporates an Fmoc protecting group for solid-phase synthesis |

| Azidohomoalanine | Methionine surrogate derived from homoserine | Contains an azide functional group for click chemistry applications |

Propriétés

Numéro CAS |

120042-09-3 |

|---|---|

Formule moléculaire |

C17H25NO7S |

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

methyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C17H25NO7S/c1-12-6-8-13(9-7-12)26(21,22)24-11-10-14(15(19)23-5)18-16(20)25-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20)/t14-/m0/s1 |

Clé InChI |

MIZRHFQHMHMZLF-AWEZNQCLSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Synonymes |

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester 4-Methylbenzenesulfonate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.